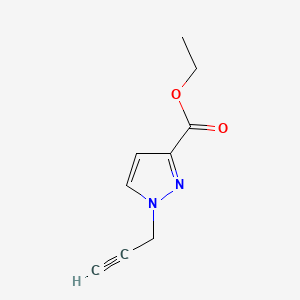

ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a propargyl (prop-2-yn-1-yl) group at the N1 position and an ethyl ester moiety at the C3 position. Pyrazole derivatives are widely studied due to their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science . The propargyl group introduces alkyne functionality, enabling participation in click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is critical for synthesizing complex molecular architectures .

Properties

IUPAC Name |

ethyl 1-prop-2-ynylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-6-11-7-5-8(10-11)9(12)13-4-2/h1,5,7H,4,6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDLXPIFCSBHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of N-substituted (prop-2-yn-1-yl)amines: This is achieved by reacting secondary amines with propargyl bromide in the presence of potassium carbonate in dimethylformamide at 25–30°C for 4–5 hours.

Cyclization to form the pyrazole ring: The N-substituted (prop-2-yn-1-yl)amines are then reacted with ethyl acetoacetate under basic conditions to form the pyrazole ring.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles can replace the ethoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the prop-2-yn-1-yl group.

Reduction: The corresponding alcohol from the reduction of the ester group.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate has been studied for its potential therapeutic effects. Its derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Research indicates that pyrazole derivatives can act as selective androgen receptor modulators (SARMs), which are useful in treating conditions like prostate cancer. These compounds can selectively modulate androgen receptor activity, providing a therapeutic avenue with potentially fewer side effects compared to traditional androgen therapies .

- Anti-inflammatory Effects : Some studies have demonstrated that pyrazole compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .

- Antimicrobial Activity : Various pyrazole derivatives have shown significant antibacterial and antifungal activity against a range of pathogens. This is particularly relevant in developing new antibiotics to combat resistant strains .

Agricultural Applications

In agriculture, this compound and its derivatives are investigated for their potential as agrochemicals:

- Pesticides : The compound's ability to inhibit specific enzymes in pests suggests its utility as a pesticide. Research into its efficacy against common agricultural pests indicates promising results, leading to its consideration in developing new pest control agents .

Materials Science

The unique structural properties of this compound also lend themselves to applications in materials science:

- Polymer Chemistry : Pyrazole derivatives can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for industrial use .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives, including this compound, demonstrating significant activity against prostate cancer cell lines. The study highlighted the compound's ability to inhibit cell proliferation through androgen receptor antagonism.

Case Study 2: Antimicrobial Efficacy

Research conducted by Mabkhot et al. focused on the synthesis of pyrazole compounds using multicomponent reactions. The resulting compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can engage in π-stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Ethyl Pyrazole-3-Carboxylates

- Electronic Effects : The propargyl group in the target compound is electron-withdrawing due to the sp-hybridized carbon, contrasting with electron-donating groups like 4-methoxyphenyl in 8g . This difference influences reactivity in electrophilic substitutions.

- Steric Hindrance : Bulky substituents (e.g., tert-butoxy in 8g) reduce reaction yields compared to smaller groups like methylsulfonyl in F3 . The propargyl group’s linear geometry may minimize steric clashes.

Physicochemical Properties

- Melting Points : Derivatives with aromatic C5 substituents (e.g., 30f) exhibit higher melting points (>190°C) due to π-π stacking, whereas alkyl or ester groups (e.g., 8g) result in oils . The propargyl group’s rigidity may elevate the melting point relative to flexible chains.

- Solubility : Electron-withdrawing groups (e.g., chlorophenyl in 8j) enhance solubility in polar solvents, while hydrophobic substituents like benzyloxy (8h) favor organic phases .

Biological Activity

Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing on diverse research findings.

Pharmacological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that various pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against a variety of pathogens, including bacteria and fungi. For instance, compounds similar to ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other clinically relevant strains .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Ethyl Pyrazole Derivative | Staphylococcus aureus | 0.22 - 0.25 |

| Other Pyrazoles | E. coli | <0.5 |

| Other Pyrazoles | Bacillus subtilis | <0.5 |

Anti-inflammatory Activity

Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole derivatives have been evaluated for their anti-inflammatory properties. Studies utilizing carrageenan-induced edema models in rats have demonstrated that these compounds can significantly reduce inflammation, comparable to standard anti-inflammatory drugs like ibuprofen .

Anticancer Properties

Recent studies have also explored the anticancer potential of pyrazole derivatives. Ethyl 1-(prop-2-yn-1-y)-pyrazole derivatives have been tested against various cancer cell lines, exhibiting promising results in inhibiting cell proliferation and inducing apoptosis. For example, certain derivatives showed IC50 values in the low micromolar range against MCF7 breast cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, ethyl 1-(prop-2-yn-1-y)-pyrazole was included in a screening panel against multiple bacterial strains. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Effects

A separate study investigated the anti-inflammatory effects of this compound in vivo using a rat model. The results demonstrated significant reductions in paw edema after administration of the compound, indicating its potential utility in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.